3-methyl-N-(pyridin-4-ylmethyl)benzamide
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Overview
Description
3-methyl-N-(pyridin-4-ylmethyl)benzamide is an organic compound with the molecular formula C14H14N2O It is a benzamide derivative where the benzene ring is substituted with a methyl group and a pyridin-4-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(pyridin-4-ylmethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylbenzoic acid and 4-pyridinemethanol.
Activation of Carboxylic Acid: The carboxylic acid group of 3-methylbenzoic acid is activated using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Amide Bond Formation: The activated carboxylic acid reacts with 4-pyridinemethanol to form the amide bond, yielding this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-(pyridin-4-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methyl group on the benzene ring can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The pyridin-4-ylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: 3-methylbenzoic acid.
Reduction: 3-methyl-N-(pyridin-4-ylmethyl)benzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-methyl-N-(pyridin-4-ylmethyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-methyl-N-(pyridin-4-ylmethyl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors by binding to their active sites. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-methyl-N-(pyridin-4-yl)pyridin-4-amine: Similar structure but with an amine group instead of an amide.
3-nitro-N-(pyridin-4-yl)pyridin-4-amine: Similar structure but with a nitro group instead of a methyl group.
Uniqueness
3-methyl-N-(pyridin-4-ylmethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to form hydrogen bonds and its structural rigidity make it particularly useful in materials science and medicinal chemistry applications .
Properties
IUPAC Name |
3-methyl-N-(pyridin-4-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-11-3-2-4-13(9-11)14(17)16-10-12-5-7-15-8-6-12/h2-9H,10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFVQJFBQGUTXFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50968106 |
Source
|
Record name | 3-Methyl-N-[(pyridin-4-yl)methyl]benzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50968106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5344-12-7 |
Source
|
Record name | 3-Methyl-N-[(pyridin-4-yl)methyl]benzene-1-carboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50968106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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